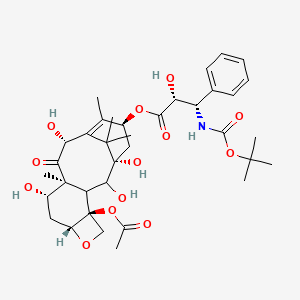
去苯甲酰多西他赛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,2,9,12-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate is a useful research compound. Its molecular formula is C₃₆H₄₉NO₁₃ and its molecular weight is 703.77. The purity is usually 95%.
BenchChem offers high-quality [(1S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,2,9,12-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(1S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,2,9,12-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
肿瘤学
去苯甲酰多西他赛是一种用于治疗多种癌症的化疗药物 {svg_1}. 这包括乳腺癌、头颈癌、胃癌、前列腺癌和非小细胞肺癌 {svg_2}. 它可以单独使用或与其他化疗药物一起使用 {svg_3}.
纳米技术在癌症治疗中的应用
纳米技术与药理学的结合彻底改变了化疗药物的递送和疗效,特别是多西他赛 {svg_4}. 多西他赛的治疗潜力通过将其纳入纳米平台(如纳米纤维和纳米颗粒)得到了显著增强 {svg_5}. 这项进展提供了靶向递送、控释和改善的生物利用度,显着降低了全身毒性并改善了患者预后 {svg_6}.
纳米纤维在药物递送中的应用
纳米纤维为多西他赛的控释提供了一个通用的支架,利用电纺技术来定制药物释放曲线 {svg_7}. 这项技术改善了多西他赛的药代动力学特性 {svg_8}.
纳米颗粒在精准医疗中的应用
纳米颗粒能够将药物精确地递送至肿瘤细胞,通过复杂的封装方法(如纳米沉淀和乳化)最大限度地减少对健康组织的损害 {svg_9}. 这项技术不仅改善了多西他赛的药代动力学特性,而且通过促进靶向治疗和细胞再生,在再生医学中开辟了新的途径 {svg_10}.
再生医学
负载多西他赛的纳米平台通过促进靶向治疗和细胞再生,在再生医学中开辟了新的途径 {svg_11}. 这展示了纳米技术克服传统化疗局限性的潜力,为药物递送和再生治疗的未来创新铺平了道路 {svg_12}.
药物递送的未来创新
负载多西他赛的纳米平台在肿瘤学及其他领域的变革性影响展示了纳米技术克服传统化疗局限性的潜力,为药物递送和再生治疗的未来创新铺平了道路 {svg_13}.
作用机制
Target of Action
Desbenzoyl Docetaxel, a derivative of Docetaxel, primarily targets microtubules in the cell . Microtubules are crucial components of the cell’s cytoskeleton and play a vital role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
Desbenzoyl Docetaxel interacts with its targets, the microtubules, by binding to β-tubulin . This binding stabilizes the microtubule structures and inhibits their depolymerization . As a result, the normal function of microtubules is disrupted, leading to the prevention of cell division and promotion of cell death .
Biochemical Pathways
The primary biochemical pathway affected by Desbenzoyl Docetaxel is the dynamic assembly and disassembly of microtubules . By stabilizing microtubules and preventing their depolymerization, Desbenzoyl Docetaxel disrupts the normal cell cycle, particularly the mitotic phase . This disruption leads to cell cycle arrest and ultimately triggers apoptosis, or programmed cell death .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Desbenzoyl Docetaxel are crucial in determining its bioavailability. It is also known to have a high protein binding affinity . These properties likely influence the bioavailability of Desbenzoyl Docetaxel.
Result of Action
The molecular and cellular effects of Desbenzoyl Docetaxel’s action primarily involve the inhibition of cell division and induction of apoptosis . By disrupting microtubule dynamics, Desbenzoyl Docetaxel prevents the normal progression of the cell cycle, leading to cell cycle arrest . This arrest, in turn, triggers programmed cell death or apoptosis, thereby exerting its cytotoxic effects .
Action Environment
The action, efficacy, and stability of Desbenzoyl Docetaxel can be influenced by various environmental factors. For instance, the presence of other drugs can impact its action through drug-drug interactions . Additionally, the physiological environment, such as the pH and presence of certain enzymes, can affect the stability and activity of Desbenzoyl Docetaxel.
安全和危害
Docetaxel is considered hazardous and can cause skin irritation, serious eye irritation, reproductive toxicity, and specific target organ toxicity . It can also lead to undesired outcomes such as hepatic impairment, hematologic effects, enterocolitis and neutropenic colitis, hypersensitivity reactions, fluid retention, second primary malignancies, embryo-fetal toxicity, and tumor lysis syndrome .
未来方向
Docetaxel has shown promise in various areas of cancer treatment. For instance, it has been suggested that docetaxel could be used to promote HDL (High-Density Lipoprotein) biogenesis and reduce atherosclerosis . Additionally, chitosan-based advanced materials for docetaxel delivery are being explored for future cancer theranostics .
生化分析
Biochemical Properties
Desbenzoyl Docetaxel, like its parent compound Docetaxel, is believed to interact with microtubules . It binds to microtubules with high affinity, preventing cell division and promoting cell death . This interaction disrupts the normal function of microtubules, thereby stopping cell division .
Cellular Effects
Desbenzoyl Docetaxel, through its interaction with microtubules, can have profound effects on cellular processes. It can influence cell function by disrupting the normal cell cycle, particularly at the mitotic phase . This disruption can lead to apoptosis, or programmed cell death . The compound can also have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Desbenzoyl Docetaxel involves its binding to microtubules . This binding disrupts the normal function of microtubules, preventing cell division . The compound does not interact with dimeric tubulin , but its binding to microtubules can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
The effects of Desbenzoyl Docetaxel can change over time in laboratory settings. The compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of Desbenzoyl Docetaxel can vary with different dosages in animal models . A study found that some dosages of Docetaxel were lethal in rats
Metabolic Pathways
Desbenzoyl Docetaxel is metabolized in the liver by the cytochrome P450 (CYP)3A4 system . The compound is excreted primarily through the bile duct, with minimal renal excretion .
Transport and Distribution
Desbenzoyl Docetaxel is widely distributed in tissues . The compound is transported and distributed within cells and tissues primarily because of hepatic metabolism by the CYP3A4 system and biliary excretion .
Subcellular Localization
Given its parent compound Docetaxel’s mechanism of action involving microtubules , it can be inferred that Desbenzoyl Docetaxel may also localize to areas in the cell where microtubules are abundant.
属性
IUPAC Name |
[(1S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,2,9,12-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H49NO13/c1-17-20(48-30(44)26(41)24(19-12-10-9-11-13-19)37-31(45)50-32(3,4)5)15-36(46)29(43)27-34(8,28(42)25(40)23(17)33(36,6)7)21(39)14-22-35(27,16-47-22)49-18(2)38/h9-13,20-22,24-27,29,39-41,43,46H,14-16H2,1-8H3,(H,37,45)/t20-,21-,22+,24-,25+,26+,27?,29?,34+,35-,36+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDHCOGJTZHCET-DJRRHBOQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)O)(CO4)OC(=O)C)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3C([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)O)(CO4)OC(=O)C)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H49NO13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
703.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
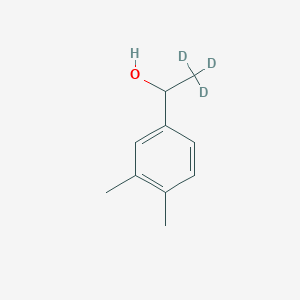
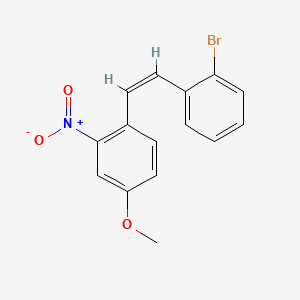

![1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B1141242.png)
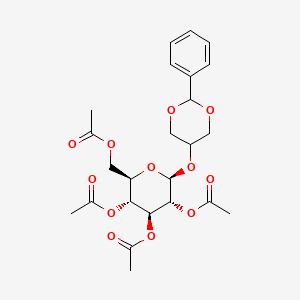
![16,18-dimethoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione](/img/structure/B1141245.png)

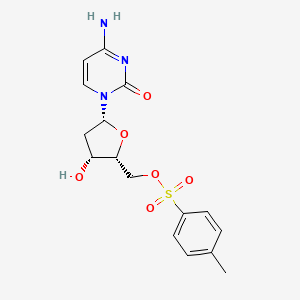



![3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropan-1-amine](/img/structure/B1141255.png)


